2-Isopropylisonicotinic acid
Overview
Description
2-Isopropylisonicotinic acid (2-IPA) is an organic compound that has been used in scientific research and laboratory experiments for many years. It is an important molecule in the field of organic chemistry, and its structure and properties are well-studied and understood. 2-IPA is a derivative of isonicotinic acid, which is a naturally occurring compound found in plants. It is a colorless, water-soluble solid that is stable in air and has a melting point of 109°C. This compound has been used in a variety of applications, including as a reactant in organic synthesis, as a building block in the synthesis of pharmaceuticals, and as a reagent in biochemical and physiological experiments.
Scientific Research Applications
Biocatalytic Hydrolysis for Agrochemicals and Pharmaceuticals : A study by Zheng et al. (2018) investigated the use of an amidase from Pantoea sp. for the hydrolysis of chlorinated nicotinamides, emphasizing its potential in the enzymatic production of 2-chloronicotinic acid, a crucial component for agrochemicals and pharmaceuticals (Zheng et al., 2018).
Biotransformation Pathway Exploration : Jin et al. (2011) characterized a strain of Rhodococcus erythropolis that transforms 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, demonstrating its role in the synthesis of pesticides and medicines (Jin et al., 2011).
Microwave-Assisted Synthesis : A study by Quevedo et al. (2009) explored the microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines, revealing a method for obtaining a range of 2-aminonicotinic acids (Quevedo et al., 2009).
Synthesis of Derivatives : Zhao et al. (2017) developed a method for synthesizing 2-morpholinonicotinic acid from dichloro-hydrochloric acid, showing its relevance in making medical antibiotics and other pharmaceuticals (Zhao et al., 2017).
Action on Mycobacterium tuberculosis : Banerjee et al. (1994) studied the inhA gene in Mycobacterium tuberculosis, which encodes a target for isoniazid (isonicotinic acid hydrazide), an important antituberculosis drug (Banerjee et al., 1994).
Adsorption Studies : Patthey et al. (1999) analyzed the adsorption of bi-isonicotinic acid on rutile TiO2(110), providing insights into its bonding interactions, crucial for photoelectrochemical applications (Patthey et al., 1999).
Electrochemical Reduction : Mathieu et al. (1997) examined the electrochemical reduction of isonicotinic acid in an aqueous medium, offering a mechanistic insight and potential applications in electrochemical processes (Mathieu et al., 1997).
Infrared Spectroscopy : Van Stipdonk et al. (2014) used infrared spectroscopy to study the gas-phase structure of deprotonated 6-hydroxynicotinic acid, relevant in the manufacture of industrial products (Van Stipdonk et al., 2014).
Safety and Hazards
The safety information for 2-Isopropylisonicotinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, primarily target mycobacterial enzymes . These enzymes play a crucial role in the survival and proliferation of mycobacteria
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase . The activated form of the drug then interacts with its targets, leading to changes in the bacterial cell
Biochemical Pathways
Isoniazid, a related compound, is known to interfere with the synthesis of mycolic acids, an essential component of the mycobacterial cell wall . This interference disrupts the normal functioning of the bacteria, leading to their death
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that 2-Isopropylisonicotinic acid may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Based on the known effects of isoniazid, a related compound, it can be hypothesized that this compound may disrupt the synthesis of essential components of the bacterial cell wall, leading to bacterial death
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c This suggests that temperature and atmospheric conditions may affect the stability of the compound
Properties
IUPAC Name |
2-propan-2-ylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAKNFPXTFNCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626364 | |
Record name | 2-(Propan-2-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191535-55-4 | |
Record name | 2-(Propan-2-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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